molecular formula C14H22N2O3S B5585825 N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide CAS No. 294885-64-6

N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B5585825
CAS No.: 294885-64-6
M. Wt: 298.40 g/mol
InChI Key: YDAFUCQSUDEIJH-UHFFFAOYSA-N
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Description

N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide is a chemical compound with the molecular formula C14H22N2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with dipropan-2-ylsulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and minimizing waste, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of the dipropan-2-ylsulfamoyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

294885-64-6

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

N-[4-[di(propan-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H22N2O3S/c1-10(2)16(11(3)4)20(18,19)14-8-6-13(7-9-14)15-12(5)17/h6-11H,1-5H3,(H,15,17)

InChI Key

YDAFUCQSUDEIJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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